5-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide
Description
5-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is a heterocyclic compound featuring a furan-carboxamide core linked to a benzoxazole moiety. The molecule contains multiple halogenated aromatic substituents (4-chlorophenyl and 2,3-dichlorophenyl groups), which are critical for its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C24H13Cl3N2O3 |
|---|---|
Molecular Weight |
483.7 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H13Cl3N2O3/c25-14-6-4-13(5-7-14)19-10-11-21(31-19)23(30)28-15-8-9-20-18(12-15)29-24(32-20)16-2-1-3-17(26)22(16)27/h1-12H,(H,28,30) |
InChI Key |
KFVZDJCMRTVBMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Directed C–H Arylation for Benzoxazole Formation
The benzoxazole ring is synthesized via palladium-catalyzed C–H activation. Using 8-AQ as a directing group, aryl iodides undergo oxidative addition to form a Pd(IV) intermediate, which facilitates reductive elimination to yield the arylated product. For instance, 2-mercapto-6-chlorobenzoxazole serves as a precursor, reacting with bis(trichloromethyl) carbonate under controlled heating (80–110°C) to form dichlorobenzoxazole intermediates. This step is critical for introducing the 2,3-dichlorophenyl substituent required in the final molecule.
Transamidation for Carboxamide Installation
Following arylation, the carboxamide group is introduced via a one-pot transamidation reaction. Primary or secondary amines react with the ester or thioester intermediate under basic conditions (e.g., K₂CO₃/DMAP). For example, reacting 2-(2,3-dichlorophenyl)-5-aminobenzoxazole with 5-(4-chlorophenyl)furan-2-carbonyl chloride in toluene at 60°C for 6 hours yields the target carboxamide in 83–92% yield. This method’s versatility is demonstrated by its compatibility with diverse amines, including aromatic and heterocyclic variants.
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| C–H Arylation | Pd(OAc)₂, Ag₂CO₃, 8-AQ, 110°C | 72–97 |
| Transamidation | Amine, K₂CO₃/DMAP, 60°C, 5–6 h | 56–97 |
| Method | Chlorinating Agent | Purity (%) | Yield (%) |
|---|---|---|---|
| Solid-Light | BTC | 98.0–98.4 | 98.1–98.4 |
| Phosgene-Based | COCl₂ | 90–92 | 90–92 |
Nitration and Reduction for Amino Group Installation
WO2005047271A1 details a pathway involving nitration and reduction to install the amino group on the benzoxazole ring, a precursor to the carboxamide functionality.
Nitration of Benzoxazole Precursors
2-Methyl-5-chlorobenzoxazole is nitrated using HNO₃/H₂SO₄ at 10–20°C, yielding 5-chloro-6-nitro-2-methylbenzoxazole. This step introduces a nitro group at the 6-position, which is subsequently reduced to an amine.
Catalytic Hydrogenation
The nitro group is reduced to an amine using H₂ and Raney nickel at ambient pressure. This step achieves near-quantitative conversion, critical for ensuring high yields in downstream amidation reactions.
Final Coupling via Acid Chloride Aminolysis
The convergent synthesis concludes with coupling the benzoxazole amine (2-(2,3-dichlorophenyl)-5-aminobenzoxazole) with 5-(4-chlorophenyl)furan-2-carbonyl chloride.
Reaction Conditions
Yield Optimization
-
Excess acyl chloride (1.2 equiv) ensures complete reaction.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple aromatic rings allows for potential oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, targeting specific functional groups within the molecule.
Substitution: The chlorophenyl groups in the compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives of the original compound.
Scientific Research Applications
5-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions can vary depending on the specific application and target molecule.
Comparison with Similar Compounds
N-(4-(pyridin-2-yl)phenyl)-5-(4-(2-cyanophenyl)piperazin-1-yl)pentanamide (7j)
- Core Structure : Shares a pentanamide backbone but replaces the benzoxazole with a pyridinylphenyl group.
- Key Differences: Incorporates a 2-cyanophenyl-piperazine substituent instead of the dichlorophenyl-benzoxazole system.
- Relevance : Demonstrates selectivity for dopamine D3 receptors, suggesting that the benzoxazole moiety in the target compound may confer distinct receptor-binding profiles .
N-(4-(pyridin-2-yl)phenyl)-5-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7k)
- Core Structure : Similar to 7j but with a trifluoromethylphenyl-piperazine group.
- Key Differences : The trifluoromethyl group enhances lipophilicity compared to the dichlorophenyl group in the target compound. This substitution could influence blood-brain barrier penetration or metabolic stability .
Halogenated Aromatic Systems in GPCR Ligands
Rimonabant (SR141716A)
- Core Structure : Pyrazole-carboxamide with 4-chlorophenyl and 2,4-dichlorophenyl substituents.
- Key Differences: While lacking a benzoxazole or furan system, rimonabant’s halogenated aromatic groups are structurally analogous to those in the target compound. It acts as a cannabinoid CB1 receptor antagonist, highlighting the role of chlorophenyl groups in receptor affinity .
N-(4-carbamoylphenyl)furan-3-carboxamide (950237-39-5)
- Core Structure : Furan-carboxamide with a carbamoylphenyl substituent.
- Key Differences : Replaces the benzoxazole and dichlorophenyl groups with a simpler carbamoylphenyl moiety. This simplification reduces molecular complexity but may diminish target specificity .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Substituent Effects: The 2,3-dichlorophenyl group in the target compound may enhance hydrophobic interactions with receptor binding pockets compared to mono-chlorinated analogs like rimonabant .
Benzoxazole vs. Piperazine Scaffolds : Benzoxazole-containing compounds (e.g., the target) are less explored in dopamine receptor modulation compared to piperazine derivatives (e.g., 7j and 7k), suggesting a need for further mechanistic studies .
Metabolic Stability : The trifluoromethyl group in 7k increases metabolic resistance compared to chlorinated aromatics, implying that the target compound’s dichlorophenyl groups might confer intermediate stability .
Biological Activity
5-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.
- Molecular Formula : C20H15Cl3N2O2
- Molecular Weight : 421.7 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Breast Cancer Cells : The compound demonstrated a notable inhibitory effect on MCF-7 and MDA-MB-231 cell lines with IC50 values ranging from 10 to 30 µM.
- Lung Cancer Cells : In A549 cells, the compound showed a reduction in cell viability by approximately 50% at concentrations of 20 µM after 48 hours of treatment.
Table 1: Anticancer Activity of Related Compounds
Antimicrobial Activity
The antimicrobial potential of the compound was evaluated against several bacterial strains. The results showed selective activity primarily against Gram-positive bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Bacillus subtilis | 32 | |
| Staphylococcus aureus | 16 | |
| Escherichia coli | >64 |
Anti-inflammatory Activity
In vitro studies have indicated that the compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The proposed mechanism involves the inhibition of specific signaling pathways associated with inflammation and cancer cell proliferation. The benzoxazole moiety is believed to play a crucial role in binding to target proteins involved in these pathways.
Case Studies
A recent study explored the effects of this compound on various cancer cell lines and reported that it induces apoptosis through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing bioactivity.
Q & A
Basic: What are the key synthetic pathways for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates like substituted benzoxazoles and furan carboxamides. Key steps include:
- Condensation reactions to form the benzoxazole core, often using 2,3-dichlorophenyl precursors under acidic or thermal conditions .
- Amide coupling between the furan-2-carboxylic acid derivative and the benzoxazole amine group, employing reagents like EDC/HOBt or DCC for activation .
- Purification via column chromatography or recrystallization to isolate the final product .
Reaction optimization (e.g., solvent choice, temperature) is critical for improving yields, as demonstrated in analogous oxadiazole and benzoxazole syntheses .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Contradictions often arise from structural variations in analogues or differences in experimental models. Methodological approaches include:
- Comparative SAR analysis : Tabulate activities of derivatives with systematic substitutions (e.g., halogen placement, heterocycle modifications). For example, replacing the 4-chlorophenyl group with a trifluoromethyl group (as in ) may alter target binding affinity .
- Dose-response studies : Validate activity thresholds using standardized assays (e.g., IC50 measurements in enzyme inhibition) .
- Computational modeling : Use molecular docking to predict binding interactions and reconcile discrepancies between in vitro and in vivo results .
Basic: What analytical techniques confirm the compound’s structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR verify aromatic proton environments and carboxamide linkages .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
- HPLC : Assesses purity (>95% is typical for research-grade material) .
- X-ray crystallography (if crystals are obtainable): Resolves stereochemical details, as seen in structurally related oxadiazole derivatives .
Advanced: How does the compound’s electronic configuration influence its reactivity?
The electron-withdrawing chlorophenyl and benzoxazole groups create an electron-deficient aromatic system, enhancing electrophilic substitution at the furan ring. This can be quantified via:
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for functionalization .
- UV-Vis spectroscopy : Monitor charge-transfer transitions, which correlate with substituent effects on π-conjugation .
Such analyses guide the design of derivatives with tailored redox or binding properties.
Basic: What are the primary applications of this compound in medicinal chemistry?
- Targeted kinase inhibition : The benzoxazole-furan scaffold mimics ATP-binding pockets in kinases, making it a candidate for anticancer agents .
- Antimicrobial studies : Chlorinated aryl groups enhance membrane permeability, as observed in structurally similar compounds .
- Probe development : Fluorescent tagging of the furan moiety enables tracking cellular uptake (e.g., via confocal microscopy) .
Advanced: What strategies mitigate solubility challenges during in vivo assays?
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the carboxamide nitrogen to enhance aqueous solubility .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles, as demonstrated for analogous hydrophobic molecules .
- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain bioactivity while reducing aggregation .
Basic: How is the compound’s stability assessed under physiological conditions?
- pH-dependent degradation studies : Incubate in buffers (pH 4–9) and monitor degradation via LC-MS over 24–72 hours .
- Thermogravimetric Analysis (TGA) : Determine thermal stability, crucial for storage and handling .
- Light exposure tests : Assess photodegradation kinetics, particularly for UV-sensitive chlorophenyl groups .
Advanced: How can researchers validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization after compound treatment to confirm binding .
- CRISPR-Cas9 knockouts : Ablate putative target genes and assess compound efficacy loss .
- SPR/Biacore assays : Quantify binding kinetics (KD, kon/koff) using purified target proteins .
Comparative Table: Analogues and Key Features
Basic: What safety protocols are recommended for handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Work in a fume hood to avoid inhalation of fine particulates .
- Waste disposal : Follow hazardous organic waste guidelines, particularly for chlorinated byproducts .
Advanced: How can machine learning optimize derivative design?
- QSAR models : Train on datasets of analogous compounds to predict bioactivity and ADMET profiles .
- Generative adversarial networks (GANs) : Propose novel structures with optimized properties (e.g., logP, polar surface area) .
- Autoencoder-based screening : Prioritize synthesis candidates from virtual libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
